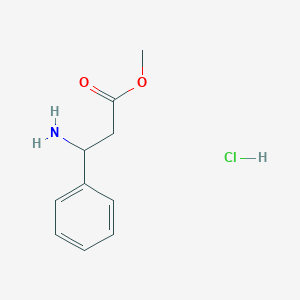

Methyl 3-amino-3-phenylpropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKTZBZYSKZYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385405 | |

| Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88831-43-0 | |

| Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenyl-3-amino-propionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, also known as β-phenylalanine methyl ester hydrochloride, is a valuable building block in organic synthesis. Its structural motif, a β-amino ester, is found in a variety of biologically active molecules. The presence of a chiral center at the β-position and the reactive amino and ester functionalities make it a versatile precursor for the synthesis of complex molecular architectures, including modified peptides and small molecule therapeutics. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound: the Fischer esterification of 3-amino-3-phenylpropanoic acid.

Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 3-amino-3-phenylpropanoic acid. This reaction involves the treatment of the carboxylic acid with methanol in the presence of an acid catalyst. Two common variations of this method are prevalent:

-

Method A: Thionyl Chloride in Methanol: This is a highly effective method where thionyl chloride serves as the precursor for the in-situ generation of hydrochloric acid, which catalyzes the esterification.

-

Method B: Acid Catalysis with Sulfuric Acid or Hydrogen Chloride: This classic approach utilizes a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, to catalyze the reaction between the amino acid and methanol.

This guide will provide a detailed experimental protocol for the thionyl chloride-mediated esterification, as it is a widely adopted and efficient procedure.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

This protocol is adapted from established procedures for the synthesis of similar amino acid methyl ester hydrochlorides and represents a reliable method for the preparation of the target compound.

Reaction Scheme:

In-Depth Technical Guide: Physicochemical Properties of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate hydrochloride is a derivative of β-phenylalanine, a non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential to mimic or modulate biological processes. As building blocks for peptidomimetics and other bioactive molecules, a thorough understanding of their physicochemical properties is crucial for formulation, drug delivery, and predicting their behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Synonyms: Methyl 3-amino-3-phenylpropionate hydrochloride, β-Phenylalanine methyl ester hydrochloride

-

Molecular Formula: C₁₀H₁₄ClNO₂[1]

-

Molecular Weight: 215.68 g/mol [1]

-

CAS Number: 88831-43-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base are presented below. It is important to distinguish between the two forms, as the hydrochloride salt generally exhibits different solubility and melting point characteristics compared to the free amine.

Table 1: Physicochemical Data

| Property | Value (Hydrochloride) | Value (Free Base) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 215.68 g/mol [1] | 179.22 g/mol [2] |

| Melting Point | 145-147 °C | 148-149 °C[3] |

| pKa (of the conjugate acid) | Not experimentally determined | 7.68 ± 0.10 (Predicted)[3] |

| Solubility | Data not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions into a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

-

-

Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents, particularly aqueous buffers relevant to physiological conditions.

Methodology (Shake-Flask Method):

-

Solvent Systems: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the chosen solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the protonated amine group of this compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the hydrochloride salt is dissolved in a known volume of deionized water.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a burette.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and identification of this compound.

Table 2: Spectral Data Summary

| Technique | Key Features |

| ¹H NMR | Expected signals for aromatic protons, the methine proton (CH-N), the methylene protons (CH₂-CO), and the methyl ester protons. The chemical shifts will be influenced by the protonation of the amine. |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methine carbon, the methylene carbon, and the methyl ester carbon.[2] |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to its molecular weight. The hydrochloride salt would likely dissociate in the ion source.[2] |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to β-phenylalanine and other related compounds suggests potential interactions with biological systems. Derivatives of 3-amino-3-phenylpropionic acid have been investigated for their affinity to various receptors.

Notably, research on 3-amino-3-phenylpropionamide derivatives has demonstrated high affinity for the mu-opioid receptor .[4] The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic and other physiological effects.

Based on this finding for a closely related amide, a hypothetical signaling pathway for a potential interaction of a methyl 3-amino-3-phenylpropanoate derivative with the mu-opioid receptor is depicted below. It is crucial to note that this is a generalized representation and requires experimental validation for the specific methyl ester compound.

Caption: Hypothetical signaling pathway of a mu-opioid receptor agonist.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

References

- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-Amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-amino-3-phenylpropanoate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis and drug discovery. This document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutics.

Core Compound Identification

This compound is a salt of the methyl ester of 3-amino-3-phenylpropanoic acid. It is crucial to distinguish between the racemic mixture and its stereoisomers, as they may have different applications and biological relevance.

| Compound Name | CAS Number |

| This compound (racemic) | 88831-43-0 |

| (S)-methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4[1] |

| methyl 3-amino-3-phenylpropanoate (free base) | 14898-52-3 |

Physicochemical Properties

A summary of the key physicochemical properties for both the hydrochloride salt and the free base is presented below. These properties are essential for handling, formulation, and synthesis planning.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2] |

Table 2: Physicochemical Data for Methyl 3-Amino-3-phenylpropanoate (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | Pale Yellow Low Melting Solid | [2] |

| Melting Point | 148-149 °C | [4] |

| Boiling Point | 283 °C at 760 mmHg | [4] |

| Density | 1.098 g/cm³ | [4] |

| pKa | 7.68 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4] |

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, containing both a primary amine and a methyl ester, allows for its incorporation into a wide array of molecular scaffolds.[5]

One of its most notable applications is as a key intermediate in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV.[6] The high purity of this intermediate is critical for ensuring the efficiency of subsequent reaction steps and the overall quality of the final active pharmaceutical ingredient.[6]

Beyond its role in the synthesis of established drugs, this compound is a versatile tool in early-stage drug discovery for:[5]

-

Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, enabling the attachment of various functional groups.

-

Linker Chemistry: The propanoate backbone can function as a flexible linker to connect two or more pharmacophores.

-

Peptidomimetic Design: As a β-amino acid ester, it can be incorporated into peptide sequences to create peptidomimetics with enhanced metabolic stability.

Experimental Protocols

Synthesis of this compound from β-Alanine

This protocol describes a common laboratory-scale synthesis of this compound from β-alanine via an esterification reaction using thionyl chloride in methanol.[7]

Materials:

-

β-Alanine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (NaOH) solution (for exhaust trap)

-

Round-bottom flask (100 mL)

-

Constant pressure dropping funnel with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle with a reflux condenser

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

2% Ninhydrin in ethanol solution (for TLC visualization)

Procedure:

-

To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.

-

Stir the mixture for 1 hour in the ice bath.

-

Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux at 66°C for 6 hours.

-

Monitor the reaction progress by TLC until the starting material (β-alanine) disappears. A 2% solution of ninhydrin in ethanol can be used as a staining agent to visualize the amino acid.

-

Once the reaction is complete, remove the solvent by rotary evaporation to obtain methyl 3-aminopropanoate hydrochloride as a solid.

Safety and Handling

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical entity for the pharmaceutical and life sciences industries. Its established role as a key intermediate in the synthesis of important drugs like Maraviroc, coupled with its potential as a flexible building block in drug discovery, underscores its significance. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Molecular Structure of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, including a chiral center, an amino group, and a methyl ester, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical characterization. A notable application of this compound is its role as a crucial precursor in the synthesis of Maraviroc, an antiretroviral drug.[1]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a phenyl group and an amino group attached to the same carbon atom (C3), and a methyl ester at the C1 position of the propanoate backbone. The presence of the hydrochloride salt enhances its stability and solubility in certain solvents.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | Methyl (S)-3-phenyl-beta-alaninate hydrochloride | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | |

| CAS Number | 88831-43-0 | |

| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1)N.Cl | [2] |

| InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | [2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 148-149 °C (for the free base) | [3] |

| Boiling Point | 283 °C at 760 mmHg (for the free base) | [3] |

| pKa (Predicted) | 7.68 ± 0.10 (for the free base) | [3] |

| Hydrogen Bond Donor Count | 1 (for the free base) | [3] |

| Hydrogen Bond Acceptor Count | 3 (for the free base) | [3] |

| Rotatable Bond Count | 4 (for the free base) | [3] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the esterification of 3-amino-3-phenylpropanoic acid. The subsequent treatment with hydrochloric acid yields the hydrochloride salt. The characterization of the final product relies on a combination of spectroscopic techniques to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the esterification of amino acids.

Materials:

-

3-Amino-3-phenylpropionic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Suspend 3-amino-3-phenylpropionic acid in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

After the addition is complete, reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 3-amino-3-phenylpropanoate.

-

Dissolve the crude product in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to identify the different types of protons and their neighboring environments in the molecule. Key expected signals include those for the aromatic protons of the phenyl group, the methoxy protons of the ester, the methylene protons, and the methine proton adjacent to the amino and phenyl groups.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methine carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key vibrational bands to be observed include:

-

N-H stretching vibrations of the ammonium group.

-

C=O stretching of the ester group.

-

C-O stretching of the ester group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₁₀H₁₃NO₂).

Role in Pharmaceutical Synthesis: Maraviroc Intermediate

This compound serves as a vital chiral building block in the multi-step synthesis of Maraviroc, an entry inhibitor class of antiretroviral medication used in the treatment of HIV. The stereochemistry of this intermediate is crucial for the final biological activity of the drug.

Caption: Simplified logical relationship of this compound as a key intermediate in the synthesis of Maraviroc.

Conclusion

This compound is a fundamentally important molecule in synthetic organic chemistry, particularly within the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an indispensable precursor for complex, biologically active compounds. The detailed understanding of its synthesis, characterization, and properties is essential for researchers and professionals involved in drug discovery and development.

References

Navigating the Solubility Landscape of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-3-phenylpropanoate hydrochloride is a compound of interest in pharmaceutical research and development. A thorough understanding of its solubility is critical for formulation development, bioavailability assessment, and overall drug design. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. However, this guide provides a detailed framework for researchers to determine its solubility through established experimental protocols. Furthermore, it presents available qualitative solubility information for the corresponding free base and outlines a general methodology for solubility determination.

Quantitative Solubility Data

A definitive quantitative solubility profile for this compound in various solvents is not publicly available in peer-reviewed literature or chemical databases. The absence of such data necessitates experimental determination to support formulation and development activities.

While specific data is lacking for the hydrochloride salt, qualitative solubility information for the free base, methyl (3S)-3-amino-3-phenylpropanoate, indicates it is soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[1] This suggests that the hydrochloride salt is likely to exhibit appreciable solubility in polar protic and some polar aprotic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended method for determining the thermodynamic solubility of a crystalline solid like this compound is the isothermal shake-flask method. This technique is widely accepted for its reliability and direct measurement of equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, methanol, ethanol, phosphate buffer at various pH values)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed flasks in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment. For fine suspensions, centrifugation of the samples is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining undissolved micro-particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Calculation: The solubility is determined from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Below is a diagram illustrating the experimental workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document presents available mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Data Presentation

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Compound | Methyl 3-amino-3-phenylpropanoate | |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

| Major m/z Peaks | 106, 104, 79 | [1] |

Table 2: 1H NMR Spectroscopic Data (Predicted)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~4.5 | Triplet | ~6.5 |

| H-β | ~3.0 | Doublet | ~6.5 |

| O-CH3 | ~3.7 | Singlet | - |

| Aromatic-H | 7.2-7.4 | Multiplet | - |

| NH3+ | 8.0-9.0 | Broad Singlet | - |

Table 3: 13C NMR Spectroscopic Data (Predicted)

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~172 |

| C-α | ~52 |

| C-β | ~40 |

| O-CH3 | ~52 |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 126-129 |

Table 4: IR Spectroscopic Data (Predicted)

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| N-H Stretch (Ammonium Salt) | 3000-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ester) | ~1740 | Strong |

| N-H Bend (Ammonium Salt) | 1600-1500 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

1H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

-

13C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied to the spectra.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm-1

-

Resolution: 4 cm-1

-

Number of scans: 16-32

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is typically analyzed as its free base. This can be achieved by neutralization with a base and extraction into an organic solvent, or through derivatization (e.g., silylation) to improve volatility. For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source for GC-MS or an electrospray ionization (ESI) source for LC-MS is used.

-

GC-MS Parameters:

-

Injector temperature: 250 °C

-

Oven program: Start at 100 °C, ramp to 250 °C at 10 °C/min

-

Carrier gas: Helium

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

-

LC-MS Parameters:

-

Mobile phase: A gradient of water and acetonitrile with 0.1% formic acid

-

Column: C18 reverse-phase column

-

Ionization mode: Positive Electrospray Ionization (ESI+)

-

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

"isomers of methyl 3-amino-3-phenylpropanoate hydrochloride"

An In-depth Technical Guide to the Isomers of Methyl 3-amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate is a derivative of β-phenylalanine, an important structural motif in various biologically active compounds. The molecule possesses a single stereocenter at the C3 position, adjacent to the phenyl and amino groups, giving rise to two distinct enantiomers: (S)-methyl 3-amino-3-phenylpropanoate and (R)-methyl 3-amino-3-phenylpropanoate. These isomers, typically handled as their hydrochloride salts for improved stability and solubility, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.

This technical guide provides a comprehensive overview of the isomers of this compound. It covers their physicochemical properties, synthesis, and crucially, methods for their chiral separation. Detailed experimental protocols and structured data are presented to support research and development activities in medicinal chemistry and pharmacology.

Molecular Structure and Stereoisomerism

The core structure consists of a phenyl ring and an amino group attached to the same chiral carbon atom (C3). This chirality results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers. The racemic mixture contains equal amounts of both.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Spectroscopic Data

The separation and individual characterization of enantiomers are critical. While some properties like molecular weight and formula are identical, physical properties such as melting point and optical rotation differ.

| Property | Racemic Methyl 3-amino-3-phenylpropanoate | (S)-Isomer Hydrochloride | (R)-Isomer |

| IUPAC Name | methyl 3-amino-3-phenylpropanoate[1] | methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[2] | (R)-Methyl 3-amino-3-phenylpropanoate[3] |

| CAS Number | 14898-52-3[1][4][5] | 144494-72-4[2] | 37088-67-8[3] |

| Molecular Formula | C₁₀H₁₃NO₂[1][4][5] | C₁₀H₁₄ClNO₂[2] | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1][4] | 215.67 g/mol [2] | 179.22 g/mol |

| Melting Point | 148-149 °C[5] | Not specified | Not specified |

| Boiling Point | 283.0 °C (Predicted)[5] | Not specified | Not specified |

| pKa (Predicted) | 7.68 ± 0.10[4][5] | Not specified | Not specified |

| Storage Temperature | Store in freezer, under -20°C[5][6] | Store in freezer, under -20°C | Store in freezer, under -20°C |

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, GC-MS) for the parent compound and related structures are available in public databases such as PubChem and SpectraBase.[1][7][8]

Synthesis and Chiral Resolution

Racemic Synthesis

A common route for synthesizing racemic β-amino esters is the Rodionov reaction, which involves the condensation of an aromatic aldehyde (benzaldehyde), malonic acid, and an ammonia source (ammonium acetate) in the presence of an alcohol (methanol). This one-pot reaction yields the racemic methyl 3-amino-3-phenylpropanoate.

Experimental Protocol: Chiral Resolution via HPLC

The most effective method for separating the (R) and (S) enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Objective: To resolve a racemic mixture of this compound into its individual (R) and (S) enantiomers with high enantiomeric excess (>99% ee).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP) column: Polysaccharide-based columns (e.g., CHIRALCEL®) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T) are often effective for amino acid derivatives.[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and acidic/basic additives to improve peak shape and resolution.

-

Solvents: HPLC-grade hexane, ethanol, isopropanol, trifluoroacetic acid (TFA), and diethylamine (DEA).

-

Sample: Racemic this compound dissolved in the mobile phase or a compatible solvent.

Methodology:

-

Column Selection: Choose a suitable CSP. For amino acid esters, polysaccharide-based columns often provide excellent separation.[10]

-

Mobile Phase Preparation: A typical mobile phase could be a mixture of Hexane:Ethanol with small amounts of TFA (e.g., 0.1%). The exact ratio must be optimized. A starting point could be 90:10 (Hexane:Ethanol) + 0.1% TFA.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Prepare a dilute solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 230 nm or 254 nm).

-

Data Analysis: The two enantiomers should elute as two separate peaks. The retention times will identify each isomer (once a standard is run), and the peak areas can be used to determine the enantiomeric ratio and enantiomeric excess (ee).

-

Optimization: If separation is incomplete, adjust the mobile phase composition (e.g., change the alcohol percentage or the nature of the additive) or the flow rate.

Caption: Experimental workflow for the chiral separation of enantiomers by HPLC.

Potential Biological Significance and Signaling Pathways

While specific pharmacological data for the individual isomers of methyl 3-amino-3-phenylpropanoate are not extensively published, related structures offer insights into their potential biological roles. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to act as ligands for the mu (µ) opioid receptor.[11] The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by a ligand (agonist), initiates a signaling cascade that leads to analgesia.

Given that enantiomers often have different affinities and efficacies at chiral biological targets like receptors, it is plausible that the (R) and (S) isomers of methyl 3-amino-3-phenylpropanoate could exhibit distinct activities at such targets.

Caption: A potential signaling pathway (µ-opioid GPCR) for isomer activity.

Conclusion

The (R) and (S) isomers of this compound are distinct chemical entities whose individual biological activities warrant separate investigation. This guide highlights the fundamental properties of these isomers and provides a detailed, actionable protocol for their resolution using chiral HPLC. For researchers in drug discovery and development, the ability to synthesize, separate, and characterize pure enantiomers is a prerequisite for understanding their structure-activity relationships, elucidating mechanisms of action, and developing safe and effective therapeutic agents.

References

- 1. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 37088-67-8|(R)-Methyl 3-amino-3-phenylpropanoate|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]

- 11. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Beta-Amino Acid Esters in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino acids and their ester derivatives are increasingly recognized as pivotal structural motifs in the landscape of medicinal chemistry and drug development.[1] Differing from their alpha-amino acid counterparts by an additional carbon in the backbone, this structural homologation imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation.[2][3] The incorporation of β-amino acid esters into therapeutic candidates can induce stable secondary structures in peptides and confer resistance to metabolic breakdown by peptidases.[1][3] This increased proteolytic stability, combined with the vast structural diversity achievable, makes them a powerful tool for designing novel therapeutics.[3][4] This technical guide provides an in-depth overview of the synthesis, applications, and future potential of beta-amino acid esters, with a focus on their roles as peptidomimetics, anticancer and antimicrobial agents, enzyme inhibitors, and components of advanced drug delivery systems.

Core Synthetic Strategies for Beta-Amino Acid Esters

The synthesis of β-amino acid esters is a well-established field with several robust methodologies. The choice of synthetic route often depends on the desired stereochemistry and substitution pattern. Key approaches include the homologation of α-amino acids, conjugate addition reactions (aza-Michael reaction), and the addition of enolates to imines (Mannich reaction).[1][5]

Experimental Protocols

Below are representative protocols for the synthesis of β-amino acid esters.

Protocol 1: General Synthesis of Racemic β-Amino Carboxylic Ester Hydrochloride Salts [6]

-

Reaction Setup: Add thionyl chloride (SOCl₂) (1.05 equivalents) to 30 mL of ethanol (EtOH) while maintaining the temperature below -15 °C using a saline ice bath.

-

Addition of β-Amino Acid: To this solution, add the starting β-amino acid (1 g, 1.0 equivalent) at once.

-

Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 3 hours. Finally, heat the mixture under reflux for 1 hour.

-

Workup and Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting white hydrochloride salt from ethanol and diethyl ether (Et₂O).

Protocol 2: Lipase-Catalyzed Michael Addition of Aromatic Amines (Continuous Flow) [1][7]

-

Reagent Preparation: Prepare a solution of the aromatic amine (e.g., aniline, 1.0 equivalent) and the acrylate ester (e.g., methyl acrylate, 1.5 equivalents) in methanol.

-

Reaction Execution: Pump the reagent solution through a packed-bed microreactor containing an immobilized lipase (e.g., Lipase TL IM from Thermomyces lanuginosus) at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes) and temperature.

-

Collection and Purification: Collect the output from the reactor. Remove the solvent under reduced pressure. The final product is typically purified by chromatography.

Applications in Medicinal Chemistry

Peptidomimetics: Enhancing Stability and Bioactivity

A primary application of β-amino acids is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3] The altered backbone of β-peptides provides significant resistance to proteolytic enzymes, a major hurdle in the development of peptide-based drugs.[3][4][8] This enhanced stability leads to longer half-lives in vivo. Furthermore, the unique conformational landscape of β-amino acids allows for the design of peptides with well-defined secondary structures (helices, sheets, and turns), which is crucial for specific receptor binding and biological activity.[9][10] These peptidomimetics have been successfully applied in the design of receptor agonists and antagonists, MHC-binding peptides, and enzyme inhibitors.[3]

Anticancer Agents

β-Amino acid derivatives have emerged as a promising class of anticancer agents.[11] Certain small, amphipathic β²,²-amino acid derivatives, designed to mimic cationic antimicrobial peptides, have demonstrated significant potency against a broad range of cancer cell lines with low toxicity to normal human cells.[11]

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 5c ¹ | Burkitt's lymphoma (Ramos) | < 8 | [11] |

| 5c ¹ | Colon Cancer (COLO 205) | 0.32 | [11] |

| 5c ¹ | Non-Small Cell Lung Cancer (NCI-H460) | 0.42 | [11] |

| 5c ¹ | Melanoma (UACC-62) | 0.45 | [11] |

| 5c ¹ | Leukemia (MOLT-4) | 0.38 | [11] |

| ¹ 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide |

Screening at the National Cancer Institute (NCI) revealed that compound 5c exhibits anticancer activity with IC₅₀ values ranging from 0.32 to 3.89 μM against 59 different cancer cell lines.[11] The high potency, ease of synthesis, and favorable pharmacokinetic properties make these compounds a promising avenue for oncology drug development.[11]

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cationic amphiphiles based on amino acids are being explored as alternatives to conventional antibiotics.[12] Betaine esters, which are quaternary ammonium compounds derived from fatty alcohols and betaine, exhibit rapid and potent microbicidal effects comparable to stable quaternary ammonium compounds like cetyltrimethylammonium bromide.[13] A key advantage is their ability to spontaneously hydrolyze into non-toxic, normal human metabolites, which could extend their use as disinfectants for food and body surfaces.[13]

Additionally, small, drug-like β²,²-amino acid derivatives have shown high potency against multidrug-resistant bacteria.[14]

| Compound Class | Microorganism | MIC (μM) | Notes | Reference |

| Betaine Esters (Tetradecyl derivative) | Salmonella typhimurium | ~11.8 (5 µg/ml) | >99.99% killing in 3 min at pH 6 | [13] |

| β²,²-amino acid derivatives | S. aureus (MRSA) | 3.8 | Small molecule (Mw 423.6) | [14] |

| β²,²-amino acid derivatives | S. epidermidis (MRSE) | 3.8 | Fulfills Lipinski's rule of five | [14] |

| β²,²-amino acid derivatives | Escherichia coli | 7.7 | Membrane-disrupting mechanism | [14] |

Drug Delivery Systems: Poly(β-amino esters)

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive cationic polymers synthesized via the Michael addition of amines to diacrylates.[15][16][17] Their properties make them ideal candidates for drug and gene delivery.[17][18] At physiological pH, PBAEs are generally neutral and hydrophobic, but in the acidic environment of endosomes or lysosomes (or tumor microenvironments), the tertiary amines in their backbone become protonated.[16] This charge reversal makes the polymer hydrophilic, leading to the swelling or dissolution of the nanoparticle carrier and subsequent release of the therapeutic payload.[15][16]

PBAEs have been successfully used to deliver anticancer drugs like camptothecin, overcoming drug resistance and enhancing therapeutic efficacy.[15] They are also widely investigated as non-viral vectors for gene delivery, capable of condensing DNA or RNA into nanoparticles that can efficiently transfect cells.[18][19]

Protocol 3: Synthesis of Poly(β-amino ester) (PBAE) [18]

-

Monomer Preparation: Weigh the amine monomer (e.g., 400 mg of 5-amino-1-pentanol) into a 5 mL sample vial with a Teflon-lined screw cap.

-

Addition of Acrylate: Add the diacrylate monomer (e.g., 640 mg of 1,4-butanediol diacrylate for polymer C32) to the amine monomer at a stoichiometric ratio of approximately 1.2:1 (amine:diacrylate).

-

Polymerization: Add a small Teflon-coated magnetic stir bar to the vial. Stir the monomer mixture on a magnetic stir plate in an oven at 95°C for 12 hours.

-

Storage: Remove the polymer vial from the oven and store it in the dark at 4°C until use.

Conclusion and Future Outlook

Beta-amino acid esters and their polymeric derivatives represent a versatile and powerful platform in medicinal chemistry. Their unique structural and chemical properties—most notably their resistance to proteolysis and pH-responsiveness—have enabled significant advances in peptidomimetic design, the development of novel anticancer and antimicrobial agents, and the creation of sophisticated drug delivery systems. The relative ease of synthesis and the vast chemical space that can be explored by varying side chains and substitution patterns ensure that β-amino acid esters will continue to be a focal point of research.[3][20] Future work will likely focus on refining structure-activity relationships, developing more complex and targeted drug delivery vehicles, and exploring their potential in modulating protein-protein interactions and other challenging biological targets.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. | Semantic Scholar [semanticscholar.org]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Degradable poly(beta-amino ester) nanoparticles for cancer cytoplasmic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 17. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 20. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 3-Amino-3-phenylpropanoate as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex, biologically active molecules, where stereochemistry dictates efficacy and safety. Among these crucial synthons, methyl 3-amino-3-phenylpropanoate and its enantiomers, (R)- and (S)-methyl 3-amino-3-phenylpropanoate, have emerged as versatile and highly valuable intermediates. Their inherent chirality and functional group arrangement make them ideal starting materials for the synthesis of a wide array of pharmaceuticals and other bioactive compounds, including β-lactams, piperidines, and key drug molecules like dapoxetine.

This technical guide provides a comprehensive overview of the synthesis and application of methyl 3-amino-3-phenylpropanoate as a chiral building block. It details various methodologies for obtaining this compound in high enantiopurity, including asymmetric hydrogenation, enzymatic kinetic resolution, and classical chiral resolution. Furthermore, it explores its utility in the synthesis of significant molecular scaffolds and active pharmaceutical ingredients (APIs), complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Enantioselective Synthesis of Methyl 3-Amino-3-phenylpropanoate

The preparation of enantiomerically pure methyl 3-amino-3-phenylpropanoate is a critical first step in its utilization as a chiral building block. Several strategies have been developed to achieve high enantiomeric excess (e.e.).

Asymmetric Hydrogenation of Prochiral Enamides

Asymmetric hydrogenation of β-(acylamino)acrylates is a powerful method for the synthesis of chiral β-amino acid derivatives. The synthesis of the precursor, methyl (Z)-3-acetamido-3-phenylacrylate, is a key initial step.

Synthesis of Methyl (Z)-3-acetamido-3-phenylacrylate

Caption: Synthesis of the prochiral enamide precursor.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol details the asymmetric hydrogenation of methyl (Z)-3-acetamido-3-phenylacrylate using a Rhodium-based catalyst with a chiral phosphine ligand.

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R,R)-Me-DuPhos (6.0 mg, 0.0138 mmol) in 2 mL of methanol is stirred for 15 minutes.

-

Hydrogenation: To a solution of methyl (Z)-3-acetamido-3-phenylacrylate (219 mg, 1.0 mmol) in 10 mL of methanol, the prepared catalyst solution is added.

-

The mixture is transferred to a high-pressure reactor, which is then purged with hydrogen gas three times.

-

The reaction is stirred under a hydrogen atmosphere (5 atm) at room temperature for 24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford methyl (R)-3-acetamido-3-phenylpropanoate.

-

The acetamido group can be hydrolyzed under acidic conditions to yield (R)-methyl 3-amino-3-phenylpropanoate.

| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | e.e. (%) |

| Methyl (Z)-3-acetamido-3-phenylacrylate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Methanol | 5 | 24 | >95 | >98 (R) |

| Methyl (Z)-3-acetamido-3-phenylacrylate | [Rh((S,S)-Me-DuPhos)(COD)]BF₄ | Methanol | 5 | 24 | >95 | >98 (S) |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of racemic methyl 3-amino-3-phenylpropanoate. Lipases, particularly Candida antarctica lipase B (CALB), are commonly employed for this purpose.

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Enzymatic Kinetic Resolution with CALB

-

Reaction Setup: To a solution of racemic methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) in 50 mL of tert-butyl methyl ether (TBME), immobilized Candida antarctica lipase B (Novozym 435, 500 mg) is added.

-

Ethyl acetate (2.64 g, 30 mmol) is added as the acyl donor.

-

The suspension is stirred at 45 °C and the reaction progress is monitored by chiral HPLC.

-

Separation: Once approximately 50% conversion is reached, the enzyme is filtered off and washed with TBME.

-

The filtrate is concentrated under reduced pressure. The resulting mixture of (S)-methyl 3-amino-3-phenylpropanoate and (R)-N-acetyl-methyl 3-amino-3-phenylpropanoate is separated by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

-

The N-acetyl group of the (R)-enantiomer can be removed by acidic or basic hydrolysis to obtain (R)-methyl 3-amino-3-phenylpropanoate.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. of (S)-Ester (%) | e.e. of (R)-Amide (%) |

| Racemic Methyl 3-amino-3-phenylpropanoate | CALB (immobilized) | Ethyl Acetate | TBME | 45 | ~50 | >99 | >99 |

Classical Chiral Resolution

Classical resolution using a chiral resolving agent remains a viable method for obtaining enantiopure 3-amino-3-phenylpropanoic acid, which can then be esterified.

Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid

-

Diastereomeric Salt Formation: A solution of racemic 3-amino-3-phenylpropanoic acid (1.65 g, 10 mmol) in 20 mL of hot methanol is prepared. To this, a solution of (R)-(-)-mandelic acid (1.52 g, 10 mmol) in 10 mL of hot methanol is added.

-

The mixture is allowed to cool slowly to room temperature and then kept at 4 °C for 24 hours.

-

The precipitated diastereomeric salt is collected by filtration and washed with cold methanol.

-

Liberation of the Enantiomer: The salt is dissolved in 20 mL of water and the pH is adjusted to 10 with a 2 M NaOH solution. The mandelic acid is extracted with diethyl ether (3 x 20 mL).

-

The aqueous layer is then acidified to pH 5 with 2 M HCl, leading to the precipitation of (S)-3-amino-3-phenylpropanoic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Esterification: The enantiopure acid is then esterified by refluxing with methanol and a catalytic amount of sulfuric acid to yield (S)-methyl 3-amino-3-phenylpropanoate.[1]

Applications in Synthesis

Enantiopure methyl 3-amino-3-phenylpropanoate is a versatile building block for the synthesis of various biologically active molecules.

Synthesis of Dapoxetine

(S)-Methyl 3-amino-3-phenylpropanoate is a key precursor in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2]

Caption: Synthetic route to Dapoxetine.

Experimental Protocol: Synthesis of (S)-Dapoxetine

-

Reduction: To a suspension of LiAlH₄ (1.14 g, 30 mmol) in 50 mL of dry THF at 0 °C, a solution of (S)-3-amino-3-phenylpropanoic acid (1.65 g, 10 mmol) in 20 mL of dry THF is added dropwise. The mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (1.1 mL), 15% NaOH solution (1.1 mL), and water (3.3 mL). The resulting solid is filtered off, and the filtrate is concentrated to give (S)-3-amino-3-phenylpropanol.

-

N,N-Dimethylation (Eschweiler-Clarke Reaction): (S)-3-amino-3-phenylpropanol (1.51 g, 10 mmol) is dissolved in formic acid (3.7 mL, 88%) and formaldehyde (2.5 mL, 37% aqueous solution) is added. The mixture is heated at 100 °C for 6 hours. After cooling, the solution is made basic with 2 M NaOH and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to give (S)-3-dimethylamino-3-phenylpropanol.

-

Williamson Ether Synthesis: To a solution of (S)-3-dimethylamino-3-phenylpropanol (1.79 g, 10 mmol) in 30 mL of dry DMF, NaH (60% dispersion in mineral oil, 0.48 g, 12 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then 1-fluoronaphthalene (1.46 g, 10 mmol) is added. The reaction is heated at 90 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford (S)-Dapoxetine.

| Starting Material | Product | Reaction Step | Reagents | Yield (%) |

| (S)-3-Amino-3-phenylpropanoic Acid | (S)-3-Amino-3-phenylpropanol | Reduction | LiAlH₄ | ~90 |

| (S)-3-Amino-3-phenylpropanol | (S)-3-Dimethylamino-3-phenylpropanol | N,N-Dimethylation | HCOOH, HCHO | ~85 |

| (S)-3-Dimethylamino-3-phenylpropanol | (S)-Dapoxetine | Williamson Ether Synthesis | 1-Fluoronaphthalene, NaH | ~70 |

Synthesis of β-Lactams

β-Amino esters are key starting materials for the synthesis of β-lactams via intramolecular cyclization or through reactions like the Staudinger cycloaddition.

Experimental Protocol: Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[3] The amine of methyl 3-amino-3-phenylpropanoate can be converted to an imine, which then reacts with a ketene.

-

Imine Formation: A solution of (R)-methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of toluene is refluxed with a Dean-Stark trap for 4 hours to remove water. The solvent is then removed under reduced pressure to yield the crude imine.

-

Staudinger Reaction: To a solution of the imine in 50 mL of dry dichloromethane at 0 °C, triethylamine (1.52 g, 15 mmol) is added. A solution of chloroacetyl chloride (1.69 g, 15 mmol) in 20 mL of dichloromethane is then added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the corresponding β-lactam. The stereochemical outcome depends on the geometry of the imine and the reaction conditions.[1][4]

Synthesis of Substituted Piperidines

Chiral 3-aminopiperidines are important structural motifs in many pharmaceuticals. Methyl 3-amino-3-phenylpropanoate can be converted to a diol, which can then be cyclized to form a piperidine ring.

Experimental Protocol: Synthesis of a Chiral N-Boc-3-aminopiperidine Derivative

-

Reduction to Diol: To a solution of (S)-methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) in 50 mL of dry THF, LiAlH₄ (0.76 g, 20 mmol) is added portion-wise at 0 °C. The mixture is then refluxed for 6 hours. Work-up as described previously for the reduction of the corresponding acid yields the chiral amino diol.

-

N-Protection: The amino diol is dissolved in dichloromethane, and Boc-anhydride ((Boc)₂O, 2.4 g, 11 mmol) and triethylamine (1.5 mL, 11 mmol) are added. The mixture is stirred at room temperature for 12 hours. The reaction is then washed with water and brine, dried, and concentrated.

-

Cyclization: The N-Boc protected diol is dissolved in dichloromethane and cooled to 0 °C. Methanesulfonyl chloride (1.7 mL, 22 mmol) and triethylamine (3.1 mL, 22 mmol) are added, and the mixture is stirred for 2 hours. The reaction is then quenched with saturated NaHCO₃ solution. The organic layer is separated, dried, and concentrated. The resulting dimesylate is dissolved in a suitable solvent like THF, and a strong base such as sodium hydride is added to effect intramolecular cyclization to the N-Boc-3-aminopiperidine derivative.

Conclusion

Methyl 3-amino-3-phenylpropanoate, in its enantiomerically pure forms, stands out as a highly valuable and versatile chiral building block in organic synthesis. The accessibility of this synthon through various robust enantioselective methods, including asymmetric hydrogenation and enzymatic resolution, has significantly contributed to its widespread use. Its application in the synthesis of complex and important molecules, such as the pharmaceutical agent Dapoxetine, as well as privileged scaffolds like β-lactams and piperidines, underscores its importance in drug discovery and development. The detailed protocols and quantitative data provided in this guide aim to facilitate the practical application of this chiral building block in the research and development endeavors of scientists in both academic and industrial settings. As the demand for enantiopure pharmaceuticals continues to grow, the role of key chiral intermediates like methyl 3-amino-3-phenylpropanoate is set to become even more critical.

References

- 1. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]

- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of β-Phenylalanine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phenylalanine derivatives represent a versatile and promising class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to the endogenous α-amino acid L-phenylalanine allows for recognition by biological systems, while the altered backbone often confers increased stability against enzymatic degradation. This unique combination of properties makes them attractive scaffolds for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive literature review of β-phenylalanine derivatives, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The biological activity of β-phenylalanine derivatives has been evaluated across various therapeutic areas. The following tables summarize the quantitative data, such as IC50, MIC, and ED50 values, for representative compounds.

Table 1: Anticancer Activity of β-Phenylalanine Derivatives

| Compound | Target/Cell Line | Activity | Reference |

| Derivative 10 | eEF2K | IC50: 18.7 μM | [1] |

| Derivative 21l | eEF2K | IC50: 5.5 μM | [2] |

| MDA-MB-231 cells | IC50: 12.6 μM | [2] | |

| MDA-MB-436 cells | IC50: 19.8 μM | [2] | |

| 6-aryl-furo[2,3-d]pyrimidin-4-amine derivative 11 | EGFR | IC50: 22 nM | [1] |

| ανβ6 antagonist 21 | ανβ6 receptor | IC50: 80 nM | [1] |

| ανβ6 antagonist 22 | ανβ6 receptor | IC50: 16 nM | [1] |

Table 2: Antimicrobial Activity of β-Phenylalanine Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| L-phenylalanine-derived C5-substituted rhodanine 6q | Staphylococcus aureus RN4220 | 2 μg/mL | [3] |

| N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (D14 ) | Pseudomonas aeruginosa | Most active of series | [4] |

| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide S-oxide | Mycobacterium abscessus | MIC90: 0.78 μM | [5] |

Table 3: Neuroprotective and Anticonvulsant Activity of β-Phenylalanine Derivatives

| Compound | Activity | Model | Value | Reference |

| Phenylalanine-based AMPA Receptor Antagonist 1 | MAO-B Inhibition | In vitro | IC50: 278 ± 29 nM | [6][7] |

| Anticonvulsant | 6-Hz test (mice) | Active | [6][7] | |

| 4-amino-N-(2-methylphenyl)-phthalimide | Anticonvulsant | MES test (mice) | ED50: 47.61 μmol/kg | [8] |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Anticonvulsant | MES test (rats) | ED50: 25.2 μmol/kg | [8] |

| ((benzyloxy)benzyl)propanamide derivative 5 | Anticonvulsant | MES test (mice) | ED50: 48.0 mg/kg | [9] |

| Anticonvulsant | 6 Hz (32 mA) test (mice) | ED50: 45.2 mg/kg | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature for the synthesis and biological evaluation of β-phenylalanine derivatives.

Synthesis Protocols

1. Rodionow-Johnson Reaction for Racemic β-Phenylalanine Synthesis

This classical method remains a widely used approach for the synthesis of β-phenylalanine derivatives.[1]

-

Materials: Benzaldehyde (or a substituted derivative), malonic acid, ammonium acetate, ethanol.

-

Procedure:

-

Dissolve benzaldehyde (1 equivalent) and malonic acid (2 equivalents) in ethanol in a round-bottom flask.

-

Add ammonium acetate (2.5 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated crude product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified racemic β-phenylalanine derivative.

-

2. Enzymatic Resolution of β-Phenylalanine Derivatives using Lipase

Enzymatic methods offer a powerful tool for the stereoselective synthesis of chiral β-phenylalanine derivatives.

-

Materials: Racemic β-phenylalanine ester, lipase (e.g., from Candida antarctica), organic solvent (e.g., toluene), buffer solution.

-

Procedure:

-

Dissolve the racemic β-phenylalanine ester in an organic solvent.

-

Add the lipase and a buffer solution to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the progress of the resolution by chiral high-performance liquid chromatography (HPLC).

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted ester enantiomer and the hydrolyzed acid enantiomer by extraction or chromatography.

-

The resolved enantiomers can then be isolated and purified.

-

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Materials: Human cancer cell line (e.g., MDA-MB-231), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, β-phenylalanine derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the β-phenylalanine derivative in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

-

2. Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, β-phenylalanine derivative stock solution, bacterial inoculum.

-

Procedure:

-

Prepare serial two-fold dilutions of the β-phenylalanine derivative in MHB in a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

3. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

-

Materials: Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y), cell culture medium, β-phenylalanine derivative, glutamate, lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Procedure:

-

Plate the neuronal cells in a 96-well plate and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of the β-phenylalanine derivative for 1-2 hours.

-

Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 5-10 mM) to the wells (excluding the negative control wells).

-

Incubate the plate for 24 hours.

-

Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit.

-